molecular formula C6H3ClF2N2O3 B6179448 6-chloro-2-(difluoromethoxy)-3-nitropyridine CAS No. 2407321-54-2

6-chloro-2-(difluoromethoxy)-3-nitropyridine

Cat. No. B6179448
CAS RN: 2407321-54-2
M. Wt: 224.5
InChI Key:
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Description

6-Chloro-2-(difluoromethoxy)-3-nitropyridine (6-Cl-2-DFMO-3NP) is a small organic molecule that has been studied extensively in recent years. It is a member of the pyridine family, and is a versatile compound with a wide range of applications in scientific research. 6-Cl-2-DFMO-3NP has been used in a variety of experiments, including organic synthesis, catalysis, and drug development.

Scientific Research Applications

6-Cl-2-DFMO-3NP has a wide range of applications in scientific research. It has been used in a variety of experiments, including organic synthesis, catalysis, and drug development. In organic synthesis, 6-Cl-2-DFMO-3NP has been used as a starting material for the synthesis of a variety of compounds, including heterocyclic compounds and polymers. In catalysis, 6-Cl-2-DFMO-3NP has been used as a catalyst in the synthesis of a range of compounds, including polymers and pharmaceuticals. In drug development, 6-Cl-2-DFMO-3NP has been used as an intermediate for the synthesis of a range of drugs, including antibiotics, antifungals, and antiviral agents.

Mechanism of Action

6-Cl-2-DFMO-3NP acts as a nucleophile in reactions, forming covalent bonds with electrophiles. It can react with a range of electrophiles, including alkenes, alkynes, and aromatic compounds. In addition, 6-Cl-2-DFMO-3NP can also act as a Lewis acid, forming complexes with Lewis bases.
Biochemical and Physiological Effects
6-Cl-2-DFMO-3NP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 6-Cl-2-DFMO-3NP can inhibit the activity of enzymes, including cytochrome P450 and cytochrome c oxidase. In vivo studies have shown that 6-Cl-2-DFMO-3NP can inhibit the growth of bacteria and fungi, as well as modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

The use of 6-Cl-2-DFMO-3NP in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and it is a versatile compound with a wide range of applications. In addition, it is relatively stable and has a low toxicity. However, there are also a number of limitations to the use of 6-Cl-2-DFMO-3NP in laboratory experiments. It is a reactive compound, and can react with a range of compounds, including proteins and nucleic acids. In addition, it can react with oxygen and water, making it difficult to store for long periods of time.

Future Directions

The use of 6-Cl-2-DFMO-3NP in scientific research is an area of active investigation. In the future, 6-Cl-2-DFMO-3NP may be used in a range of applications, including drug development, organic synthesis, and catalysis. In addition, 6-Cl-2-DFMO-3NP may be used to study the structure and function of proteins and nucleic acids. Finally, 6-Cl-2-DFMO-3NP may be used to develop novel pharmaceuticals, as well as new materials for industrial applications.

Synthesis Methods

The synthesis of 6-Cl-2-DFMO-3NP is relatively simple. It can be synthesized from 2-difluoromethoxy-3-nitrobenzoic acid and 6-chloropyridine in a three-step reaction. The first step involves the reaction of 2-difluoromethoxy-3-nitrobenzoic acid with 6-chloropyridine in an acidic medium to form 6-chloro-2-(difluoromethoxy)-3-nitropyridine. The second step involves the hydrolysis of the intermediate product to form 6-Cl-2-DFMO-3NP. The final step involves the purification of the product by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-2-(difluoromethoxy)-3-nitropyridine involves the introduction of a chloro group, a difluoromethoxy group, and a nitro group onto a pyridine ring.", "Starting Materials": [ "2-chloro-3-nitropyridine", "difluoromethoxychloromethane", "potassium carbonate", "DMF", "acetone", "water" ], "Reaction": [ "Step 1: 2-chloro-3-nitropyridine is reacted with potassium carbonate in DMF at elevated temperature to form the corresponding pyridine carboxylate intermediate.", "Step 2: Difluoromethoxychloromethane is added to the reaction mixture and the reaction is allowed to proceed at elevated temperature to introduce the difluoromethoxy group onto the pyridine ring.", "Step 3: The reaction mixture is cooled and treated with acetone to quench any remaining difluoromethoxychloromethane.", "Step 4: Water is added to the reaction mixture to precipitate the product, which is then filtered and dried to yield 6-chloro-2-(difluoromethoxy)-3-nitropyridine." ] }

CAS RN

2407321-54-2

Product Name

6-chloro-2-(difluoromethoxy)-3-nitropyridine

Molecular Formula

C6H3ClF2N2O3

Molecular Weight

224.5

Purity

95

Origin of Product

United States

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